molecular formula C7H15B B1585216 1-Bromo-5-methylhexane CAS No. 35354-37-1

1-Bromo-5-methylhexane

Cat. No. B1585216
CAS RN: 35354-37-1
M. Wt: 179.1 g/mol
InChI Key: XAOFMTDKQYEOES-UHFFFAOYSA-N
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Description

1-Bromo-5-methylhexane is a chemical compound with the molecular formula C7H15Br . It has a molecular weight of 179.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-methylhexane consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the fifth carbon .

Scientific Research Applications

Thermal Chemistry and Surface Reactions

1-Bromo-5-methylhexane and similar compounds are studied for their behavior under specific conditions, such as thermal chemistry on metal surfaces. For instance, Tjandra and Zaera (1999) explored the thermal chemistry of related compounds on Ni(100) surfaces, providing insights into surface metallacyclic intermediates and desorption processes of various organic molecules (Tjandra & Zaera, 1999).

Synthesis and Chiroptical Characterization

Research has also focused on the synthesis of compounds with structures akin to 1-Bromo-5-methylhexane and their chiroptical characterization. De Gussem et al. (2013) synthesized and characterized 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a related compound, to determine its absolute configuration using techniques like vibrational circular dichroism (De Gussem et al., 2013).

Optically Active Synthons in Insect Pheromones

Compounds structurally similar to 1-Bromo-5-methylhexane have been synthesized for use as optically active synthons in insect pheromones. Ishmuratov et al. (2005) demonstrated the synthesis of key synthons like 1-bromo-3S-methylheptane, crucial for methyl-branched insect pheromones (Ishmuratov et al., 2005).

Cracking Mechanism Studies

Studies on the cracking mechanisms of similar compounds offer insights into the chemical processes under specific conditions. Bamwenda et al. (1994) investigated the cracking of 2-methylhexane, providing valuable information on the formation of various hydrocarbons and the reaction's mechanistic considerations (Bamwenda et al., 1994).

Synthesis and Characterization of Derivatives

Research also includes the synthesis and characterization of derivatives of similar brominated compounds. Lu et al. (2021) developed a comprehensive experiment involving the synthesis and characterization of 5-bromo-1-methylgramine derivatives, demonstrating the importance of such experiments in enhancing students' experimental abilities and interest in scientific research (Lu et al., 2021).

Safety And Hazards

1-Bromo-5-methylhexane is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-5-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOFMTDKQYEOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334439
Record name 1-Bromo-5-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-methylhexane

CAS RN

35354-37-1
Record name 1-Bromo-5-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-5-methyl-hexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
J Leroy, N Boucher, S Sergeyev, M Sferrazza… - 2007 - Wiley Online Library
… Iodo-5-methylhexane was prepared by the Finkelstein reaction: a mixture of 1-bromo-5-methylhexane (1 mmol) and NaI (1.5 mmol) in acetone (10 mL) was heated at reflux overnight; …
EO WOOLFOLK, FE BEACH… - The Journal of Organic …, 1955 - ACS Publications
… ethylene oxide gave 4-methyl-lpentanol bp 147-153, ref 1.4200; l-bromo-3-methylbutane and ethylene oxide gave 5-methyl-l-hexanol bp 168-171, ref 1.4230; 1 -bromo-5-methylhexane …
Number of citations: 26 pubs.acs.org
AA Shamshurin, MA Rekhter, LA Vlad - Chemistry of Natural Compounds, 1973 - Springer
… from dodee-l-yne (II) and 1-bromo-5-methylhexane (IV). The dodec-l-… The 1-bromo5-methylhexane (IV) was synthesized from … isolation, was alkylated with the 1-bromo-5-methylhexane. …
Number of citations: 3 link.springer.com
RM Boehme, T Andries, KH Dötz, B Thiele, K Guenther - Chemosphere, 2010 - Elsevier
… Special cases: For 4-NP 14 the reaction of 4-methoxyacetophenone with the Grignard compound of 1-bromo-5-methylhexane failed, but with the less reactive 1-chloro-5-methylhexane …
Number of citations: 31 www.sciencedirect.com
JS Dickschat, SC Wenzel, HB Bode, R Müller… - …, 2004 - Wiley Online Library
… Reduction to the alcohol 11 and bromination with triphenylphosphane and bromine led to 1-bromo-5-methylhexane (12).22 The compound 12 was used to alkylate methyl 3-…
RNAH Lewis, RN McElhaney - Biochemistry, 1985 - ACS Publications
… 1 -Bromo-2-methylpropane and 1bromo-3-methylbutane were used to synthesize l-bromo-4methylpentane annd 1 -bromo-5-methylhexane, respectively, by reacting ethylene oxide with …
Number of citations: 90 pubs.acs.org
B Reiter, BV Burger, J Dry - Journal of chemical ecology, 2003 - Springer
… were synthesized from 1-bromo-5-methylhexane (1-1) according to Scheme 1. The starting bromide for the synthesis was obtained by conventional methods from 1-bromo-3-…
Number of citations: 32 link.springer.com
S Reimer, C Van Klei, Y Yu, E Plettner… - Canadian Journal of …, 2011 - cdnsciencepub.com
… reaction between 1-dodecyne and 1-bromo-5-methylhexane using n-butyllithium as a base … yield of 17% (limiting reagent 1-bromo-5-methylhexane) with high cis-epoxide configuration …
Number of citations: 5 cdnsciencepub.com
T Weise, M Kai, A Gummesson… - Beilstein Journal of …, 2012 - beilstein-journals.org
… Subsequently, A was coupled to commercially available (Aldrich) 1-bromo-5-methylhexane (B) according to the standard procedure [72]. The resulting 2-benzyloxy-10-methylundec-4-…
Number of citations: 76 www.beilstein-journals.org
R Martin, R Saini, I Bauer, M Gruner… - Organic & …, 2009 - pubs.rsc.org
We describe the stereoselective synthesis of 4α-bromo-5α-cholestan-3β-ol, 21-nor-5α-cholestan-3β-ol, 27-nor-5α-cholestan-3β-ol and 21,27-bisnor-5α-cholestan-3β-ol. In order to …
Number of citations: 7 pubs.rsc.org

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